Carbamic acid, (3-(heptyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride
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Overview
Description
Carbamic acid, (3-(heptyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride is a complex organic compound with the molecular formula C20H32N2O4·HCl . This compound is characterized by the presence of a carbamate group, a heptyloxyphenyl group, and a morpholinoethyl ester group. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-(heptyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride typically involves the reaction of 3-(heptyloxy)phenyl isocyanate with 2-(morpholino)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored and controlled to maintain product quality and consistency. The final product is often subjected to rigorous quality control tests to ensure its purity and suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (3-(heptyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted carbamates .
Scientific Research Applications
Carbamic acid, (3-(heptyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of carbamic acid, (3-(heptyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, phenyl ester: This compound has a similar carbamate structure but lacks the heptyloxyphenyl and morpholinoethyl ester groups.
Carbamic acid, phenyl-, ethyl ester: This compound also contains a carbamate group but differs in the substituents attached to the phenyl ring.
Carbamic acid, (3-chlorophenyl)-, ethyl ester: This compound has a chlorophenyl group instead of a heptyloxyphenyl group.
Uniqueness
Carbamic acid, (3-(heptyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride is unique due to the presence of the heptyloxyphenyl and morpholinoethyl ester groups, which confer distinct chemical and biological properties. These groups enhance the compound’s solubility, stability, and reactivity, making it suitable for a wide range of applications .
Properties
CAS No. |
112923-01-0 |
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Molecular Formula |
C20H33ClN2O4 |
Molecular Weight |
400.9 g/mol |
IUPAC Name |
2-morpholin-4-ylethyl N-(3-heptoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C20H32N2O4.ClH/c1-2-3-4-5-6-13-25-19-9-7-8-18(17-19)21-20(23)26-16-12-22-10-14-24-15-11-22;/h7-9,17H,2-6,10-16H2,1H3,(H,21,23);1H |
InChI Key |
AYKSWVHAHJKSQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=CC(=C1)NC(=O)OCCN2CCOCC2.Cl |
Origin of Product |
United States |
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